molecular formula C13H7BrF2O B1528754 (3-Bromophenyl)(2,3-difluorophenyl)methanone CAS No. 1220124-56-0

(3-Bromophenyl)(2,3-difluorophenyl)methanone

Cat. No. B1528754
CAS RN: 1220124-56-0
M. Wt: 297.09 g/mol
InChI Key: PNHNBDZHMPTJQC-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(2,3-difluorophenyl)methanone” is a member of the family of diaryl ketones. It has a CAS Number of 1220124-56-0 and a molecular weight of 297.1 . The IUPAC name for this compound is (3-bromophenyl)(2,3-difluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for “(3-Bromophenyl)(2,3-difluorophenyl)methanone” is 1S/C13H7BrF2O/c14-9-4-1-3-8(7-9)13(17)10-5-2-6-11(15)12(10)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Bromophenyl)(2,3-difluorophenyl)methanone” has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Functionalization of Organic Compounds

The compound is often used as a precursor in organic synthesis, leading to the development of various derivatives with potential applications in material science and medicinal chemistry. For instance, research has demonstrated the synthesis of bromophenol derivatives through selective O-demethylation during the bromination of related compounds. These derivatives are crucial for understanding reaction mechanisms and developing new synthetic routes (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

Antioxidant Properties

The antioxidant properties of synthesized derivatives have been a significant area of research, with studies showing that certain bromophenol derivatives exhibit effective antioxidant power. This suggests potential applications in combating oxidative stress-related diseases and in the development of new antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Photophysical Properties

Fluorination of organic compounds is known to enhance photostability and improve spectroscopic properties, which is crucial for developing novel fluorophores. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones via iterative nucleophilic aromatic substitution showcases the utility of such compounds in creating new materials with desirable photophysical properties (Woydziak, Fu, & Peterson, 2012).

Carbonic Anhydrase Inhibitory Properties

Research has also explored the carbonic anhydrase inhibitory properties of bromophenol derivatives, indicating potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis. This line of investigation opens up new avenues for drug discovery and the development of novel inhibitors (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Material Science Applications

In material science, the development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants demonstrates the application of such compounds in creating materials with high hydroxide conductivity and alkaline stability, which are critical for fuel cell technologies (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(3-bromophenyl)-(2,3-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-9-4-1-3-8(7-9)13(17)10-5-2-6-11(15)12(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNBDZHMPTJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258162
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(2,3-difluorophenyl)methanone

CAS RN

1220124-56-0
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220124-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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